Methyl 4-(3-aminooxetan-3-yl)benzoate
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Overview
Description
Methyl 4-(3-aminooxetan-3-yl)benzoate is a chemical compound that features a benzoate ester linked to an oxetane ring with an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-aminooxetan-3-yl)benzoate typically involves the reaction of 4-(3-aminooxetan-3-yl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The detailed synthetic route may vary depending on the desired purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-aminooxetan-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may produce the corresponding alcohol.
Scientific Research Applications
Methyl 4-(3-aminooxetan-3-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 4-(3-aminooxetan-3-yl)benzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and participate in various biochemical interactions, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(3-hydroxyoxetan-3-yl)benzoate
- Methyl 4-(3-methyloxetan-3-yl)benzoate
- Methyl 4-(3-chlorooxetan-3-yl)benzoate
Uniqueness
Methyl 4-(3-aminooxetan-3-yl)benzoate is unique due to the presence of the amino group on the oxetane ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 4-(3-aminooxetan-3-yl)benzoate |
InChI |
InChI=1S/C11H13NO3/c1-14-10(13)8-2-4-9(5-3-8)11(12)6-15-7-11/h2-5H,6-7,12H2,1H3 |
InChI Key |
MNMRTGMITQUFCV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2(COC2)N |
Origin of Product |
United States |
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